(Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a fluorophenyl group and a tosylhydrazono moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Tosylhydrazono Moiety: The tosylhydrazono group is usually formed by reacting the chromene derivative with tosylhydrazine under mild conditions.
Final Coupling Reaction: The final step involves coupling the fluorophenyl and tosylhydrazono-substituted chromene with a carboxamide group using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core or the fluorophenyl group.
Reduction: Reduction reactions may target the tosylhydrazono moiety, potentially converting it to a hydrazine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the chromene core and the tosylhydrazono group. It could be studied for its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Medicine
In medicine, derivatives of chromenes are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorophenyl group may enhance binding affinity, while the tosylhydrazono moiety could facilitate interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(3-bromophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(3-methylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding interactions of organic compounds, potentially enhancing their pharmacological profiles.
Properties
IUPAC Name |
(2Z)-N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-15-9-11-19(12-10-15)32(29,30)27-26-23-20(13-16-5-2-3-8-21(16)31-23)22(28)25-18-7-4-6-17(24)14-18/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQWDGRWHBLNY-RWEWTDSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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